molecular formula C19H24N4O2 B7181865 N-[(1-benzoylpiperidin-4-yl)methyl]-3-pyrazol-1-ylpropanamide

N-[(1-benzoylpiperidin-4-yl)methyl]-3-pyrazol-1-ylpropanamide

Cat. No.: B7181865
M. Wt: 340.4 g/mol
InChI Key: FNFRZDCYECYEAB-UHFFFAOYSA-N
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Description

N-[(1-benzoylpiperidin-4-yl)methyl]-3-pyrazol-1-ylpropanamide is a complex organic compound that features a piperidine ring, a benzoyl group, and a pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

IUPAC Name

N-[(1-benzoylpiperidin-4-yl)methyl]-3-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-18(9-14-23-11-4-10-21-23)20-15-16-7-12-22(13-8-16)19(25)17-5-2-1-3-6-17/h1-6,10-11,16H,7-9,12-15H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFRZDCYECYEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCN2C=CC=N2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzoylpiperidin-4-yl)methyl]-3-pyrazol-1-ylpropanamide typically involves multi-step organic reactions One common approach starts with the preparation of the piperidine derivative, which is then reacted with a benzoyl chloride to introduce the benzoyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzoylpiperidin-4-yl)methyl]-3-pyrazol-1-ylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce benzyl derivatives.

Scientific Research Applications

N-[(1-benzoylpiperidin-4-yl)methyl]-3-pyrazol-1-ylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzoylpiperidin-4-yl)methyl]-3-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with neurotransmitter receptors, while the pyrazole moiety can modulate enzyme activity. These interactions lead to changes in cellular signaling pathways, which can result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-benzoylpiperidin-4-yl)methyl]benzamide: Similar structure but lacks the pyrazole moiety.

    N-[(1-benzoylpiperidin-4-yl)methyl]-3-pyrazol-1-ylbutanamide: Similar structure with a butanamide group instead of propanamide.

Uniqueness

N-[(1-benzoylpiperidin-4-yl)methyl]-3-pyrazol-1-ylpropanamide is unique due to the combination of its piperidine, benzoyl, and pyrazole groups. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

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